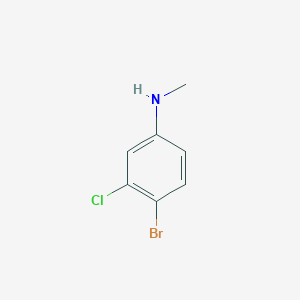

4-Bromo-3-chloro-N-methylaniline

Description

Significance of Substituted Anilines as Versatile Chemical Scaffolds in Advanced Synthesis

Substituted anilines are fundamental building blocks in the synthesis of a wide range of complex organic molecules. thieme-connect.com They serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. thieme-connect.com The amino group on the aniline (B41778) ring can be readily modified, allowing for the construction of diverse molecular architectures. The nature and position of the substituents on the aromatic ring further modulate the electronic and steric properties of the molecule, providing chemists with a versatile toolkit for designing target compounds with specific functionalities.

Overview of Halogenation Strategies for Aromatic Amines

The introduction of halogen atoms onto an aromatic amine ring is a key transformation in organic synthesis. Various methods have been developed to achieve this, ranging from direct electrophilic halogenation using elemental halogens or N-halosuccinimides to more complex transition-metal-catalyzed cross-coupling reactions. thieme-connect.com The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity of the halogenation, which is often directed by the electronic nature of the substituents already present on the aromatic ring. For instance, a general procedure for the bromination of aromatic compounds can be carried out using o-xylylene (B1219910) bis(triethylammonium tribromide) in acetonitrile (B52724) at room temperature. chemicalbook.com

Unique Reactivity Profile of N-Methylated Anilines Compared to Unsubstituted Analogues

The presence of a methyl group on the nitrogen atom of an aniline derivative significantly alters its reactivity compared to its unsubstituted counterpart. The N-methyl group is an electron-donating group, which can influence the basicity and nucleophilicity of the nitrogen atom. learncbse.in This, in turn, can affect the reactivity of the aromatic ring towards electrophilic substitution and the propensity of the amino group to participate in various chemical transformations. learncbse.in For example, N-methylated anilines exhibit different reactivity in diazotization reactions compared to primary anilines. learncbse.in

Research Landscape and Future Trajectories for Polyhalogenated N-Methylaniline Compounds

The research landscape for polyhalogenated N-methylaniline compounds is expanding, driven by the quest for new molecules with enhanced biological activity and material properties. Current research focuses on developing more efficient and selective synthetic methods to access these complex structures. thieme-connect.comrsc.org Future research is expected to explore the application of these compounds in areas such as medicinal chemistry, where the introduction of halogens can improve a drug's metabolic stability and binding affinity, and in materials science, where halogen bonding can be exploited to create novel supramolecular architectures with unique properties. researchgate.netnih.govbohrium.comdntb.gov.uaelsevierpure.com The development of flexible organic crystals from polyhalogenated N-benzylideneanilines, for instance, highlights the potential of these compounds in advanced materials. researchgate.netnih.govbohrium.comdntb.gov.uaelsevierpure.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXFNWVZSGQQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical and Spectroscopic Profile of 4 Bromo 3 Chloro N Methylaniline

Interactive Data Table: Physicochemical Properties of Related Aniline (B41778) Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Bromo-3-methylaniline | C₇H₈BrN | 186.05 | 80-82 | 240 |

| 4-Chloro-3-methylaniline | C₇H₈ClN | 141.60 | 82-86 | 237-238 |

| 3-Bromo-4-methylaniline | C₇H₈BrN | 186.05 | 27-30 | 254-257 |

Note: Data for related compounds is presented for illustrative purposes.

Synthesis and Spectroscopic Characterization

Retrosynthetic Analysis and Potential Synthetic Pathways

A plausible retrosynthetic analysis for 4-Bromo-3-chloro-N-methylaniline would likely involve the sequential halogenation and N-methylation of a suitable aniline (B41778) precursor. One potential pathway could start with the chlorination of a protected p-bromoaniline derivative, followed by N-methylation and deprotection. Alternatively, a route starting from a commercially available chloro-nitro-toluene could be envisioned, involving reduction of the nitro group, followed by bromination and N-methylation. A general method for the synthesis of substituted anilines involves the condensation of an amine with a cyclohexanone, followed by a photochemical dehydrogenation strategy. thieme-connect.com

Spectroscopic Data and Structural Elucidation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry are essential for the structural elucidation of organic compounds. While specific spectra for this compound are not available, data for related compounds can provide insights into the expected spectral features.

Interactive Data Table: Spectroscopic Data of a Related Compound (4-Bromo-3-methylaniline)

| Technique | Key Signals |

| ¹H NMR | Signals corresponding to aromatic protons and the methyl group protons would be expected. The chemical shifts and splitting patterns would be influenced by the positions of the bromine and chlorine atoms. |

| ¹³C NMR | Resonances for the seven carbon atoms in the molecule would be observed, with their chemical shifts indicating their electronic environment. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (if a secondary amine), C-H stretching (aromatic and methyl), C=C stretching (aromatic ring), and C-Br and C-Cl stretching would be present. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Note: This table describes the expected data for the target compound based on general principles and data for related compounds like 4-Bromo-3-methylaniline. chemicalbook.comchemicalbook.com

Computational and Theoretical Chemistry of 4 Bromo 3 Chloro N Methylaniline

Electronic Structure and Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide information about molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 4-bromo-3-chloro-N-methylaniline, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine a range of molecular properties.

These calculations would yield optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, vibrational frequencies could be computed to simulate the infrared and Raman spectra of the molecule, aiding in its experimental characterization. Electronic properties such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding its interaction with electric fields and its potential in nonlinear optics, would also be obtained.

A hypothetical data table of optimized geometrical parameters for this compound, as would be generated by DFT calculations, is presented below.

| Parameter | Predicted Value |

| C-N Bond Length (Å) | Data not available |

| C-Br Bond Length (Å) | Data not available |

| C-Cl Bond Length (Å) | Data not available |

| N-C (methyl) Bond Length (Å) | Data not available |

| C-N-C Bond Angle (°) | Data not available |

| Dihedral Angle (Phenyl-N-Methyl) (°) | Data not available |

Ab Initio Methods for High-Accuracy Energy and Structure Determination

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for determining molecular energies and structures. nih.govnih.govrsc.orgarxiv.orgaps.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, provide benchmark data against which DFT results can be compared. For this compound, high-accuracy ab initio calculations would be essential for validating the results from more computationally efficient methods and for providing a more precise understanding of its electronic energy and conformational stability.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A small energy gap generally indicates higher reactivity. This analysis would help in predicting the sites susceptible to electrophilic and nucleophilic attack.

A hypothetical table of FMO properties for this compound is shown below.

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Conformational Analysis using Quantum Chemical Approaches

The presence of the N-methyl group introduces conformational flexibility to this compound. Quantum chemical methods can be employed to perform a detailed conformational analysis. By systematically rotating the C-N bond and the N-methyl group, a potential energy surface can be generated. This surface would reveal the most stable conformers (energy minima) and the energy barriers between them (transition states). Understanding the conformational landscape is crucial as different conformers can exhibit different chemical and physical properties.

Molecular Dynamics (MD) Simulations

While quantum chemical methods provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time.

Investigation of Dynamic Properties and Conformational Landscapes

MD simulations of this compound, typically in a solvent environment to mimic real-world conditions, would provide a wealth of information about its dynamic properties. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular movements, conformational changes, and interactions with surrounding solvent molecules.

By analyzing the trajectory from an MD simulation, one can explore the conformational landscape in a more dynamic sense than with static quantum chemical calculations. This can reveal the preferred conformations in solution and the timescales of transitions between them. Furthermore, properties such as the radial distribution functions between the solute and solvent atoms can be calculated to understand the solvation structure around the molecule.

Solvation Dynamics and Solvent Effects on Reactivity

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Solvation dynamics, which describe the process of a solute molecule being surrounded by solvent molecules, play a crucial role in determining its reactivity. The polarity of the solvent, for instance, can affect the rate of reactions involving aniline (B41778) derivatives. quora.com For electrophilic aromatic substitution reactions, non-polar solvents can slow down the reaction rate, while polar solvents can stabilize charged intermediates, thereby influencing the reaction kinetics. quora.comyoutube.com

Studies on substituted anilines have shown that solvent and substituent effects can be mutually symmetrical. cdnsciencepub.com The acidity of the amino group, a key factor in many reactions, is influenced by both the substituent on the aniline ring and the basicity of the solvent. cdnsciencepub.com For instance, the sensitivity of the NH2 group's acidity to the solvent's basicity correlates with the electron-donating or -withdrawing nature of the substituent. cdnsciencepub.com This interplay highlights the importance of considering the specific solvent environment when predicting the reactivity of this compound. The presence of both a bromo and a chloro group on the aniline ring of this compound is expected to increase its lipophilicity, suggesting it would dissolve more readily in non-aqueous solvents. nih.govresearchgate.net

Intermolecular Interactions and Self-Assembly Behavior

The substituents on the aromatic ring of this compound dictate the nature of its intermolecular interactions. These interactions, in turn, govern its potential for self-assembly into larger, organized structures. Hydrogen bonding involving the N-methylamino group is a significant interaction that can influence the crystal structure and physical properties of aniline derivatives. researchgate.net

The presence of halogen atoms (bromine and chlorine) introduces the possibility of halogen bonding, a non-covalent interaction that can play a role in the formation of supramolecular assemblies. The specific arrangement of these substituents on the aniline ring will determine the directionality and strength of these interactions, influencing how the molecules pack in the solid state.

Methodological Advancements in MD Simulations for Aniline Derivatives

Molecular dynamics (MD) simulations have become an indispensable tool for studying the dynamic behavior of molecules like aniline derivatives. nih.gov Recent advancements in computational power and algorithms have enabled more accurate and longer simulations, providing detailed insights into conformational changes, solvation, and intermolecular interactions. nih.govmdpi.com

Enhanced sampling methods are now commonly used to overcome the limitations of traditional MD simulations, allowing for the exploration of larger conformational spaces and the calculation of free energy landscapes. mdpi.com The development of more accurate force fields, sometimes aided by machine learning, has improved the reliability of MD simulations for predicting the properties of complex molecular systems. mdpi.com These advancements are crucial for accurately modeling the behavior of substituted anilines and understanding their structure-function relationships. nih.gov

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) models, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are computational tools used to predict the reactivity and properties of chemical compounds based on their molecular structure.

Application of Computational Descriptors in Predictive Models

A wide array of computational descriptors can be used to build predictive models for the reactivity of aniline derivatives. These descriptors quantify various aspects of a molecule's structure and electronic properties. Common descriptors include:

Electronic Descriptors: These describe the electronic environment of the molecule and include parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrophilicity index, and chemical hardness. researchgate.net These are often calculated using methods like Density Functional Theory (DFT). researchgate.netnih.gov

Steric Descriptors: These account for the size and shape of the molecule and its substituents, which can influence reaction rates by hindering the approach of reactants. acs.orgcapes.gov.br

Topological and Geometrical Descriptors: These describe the connectivity and 3D arrangement of atoms in the molecule.

Lipophilicity Descriptors: Parameters like the octanol-water partition coefficient (logP) are used to predict a compound's solubility and are important in QSAR studies. nih.govresearchgate.netnih.gov

Genetic algorithms are often employed to select the most relevant descriptors for building robust and predictive QSAR models. nih.govresearchgate.net

Correlation of Electronic and Steric Parameters with Experimental Reactivity

The reactivity of aniline derivatives is strongly influenced by the electronic and steric effects of the substituents on the aromatic ring. acs.orgcapes.gov.br The Hammett equation and its extensions are frequently used to correlate reaction rates and equilibrium constants with electronic substituent parameters (σ). acs.orgznaturforsch.comnih.gov For instance, the oxidation potential of substituted anilines has been shown to correlate well with Hammett and Brown-Okamoto substituent constants. znaturforsch.com

In cases where a simple Hammett correlation is insufficient, dual substituent parameter (DSP) equations, which separate the inductive (or field) and resonance effects of substituents, can provide a better fit for the experimental data. acs.org Steric parameters are also crucial, especially for ortho-substituted anilines, where the substituent's proximity to the reaction center can significantly impact reactivity. acs.org Studies have shown that both electronic and steric parameters are necessary to accurately model the reactivity of substituted anilines in various reactions, such as nucleophilic substitution. capes.gov.br

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the discovery of new synthetic routes. researchgate.netscispace.com These data-driven approaches leverage large datasets of chemical reactions to build predictive models. acs.orgnih.gov

For the synthesis of aniline derivatives, ML models can be trained to predict the major products of a reaction, identify optimal catalysts, and suggest suitable reaction conditions. acs.orgnih.gov By learning from vast amounts of experimental data, these models can often outperform traditional methods in predicting the outcomes of complex reactions. neurips.cc The development of novel molecular descriptors and graph-based representations of molecules is further enhancing the predictive power of ML in chemical synthesis. acs.orgchemrxiv.org As these technologies continue to advance, they hold the potential to significantly accelerate the synthesis and development of new chemical entities, including complex molecules like this compound. nih.govacs.orgresearchgate.net

Data-Driven Approaches for Reaction Prediction and Optimization

Data-driven approaches, powered by machine learning and artificial intelligence, are revolutionizing how chemists approach synthesis. acs.orgbeilstein-journals.org These methods leverage vast datasets of known chemical reactions to build predictive models that can forecast the products, yields, and optimal conditions for new transformations. acs.orgresearchgate.net For a target molecule like this compound, these tools can be instrumental in designing efficient and robust synthetic routes.

Machine learning models, particularly neural networks, are trained on large reaction databases like Reaxys to predict the outcome of a chemical reaction given a set of reactants and reagents. researchgate.net These models learn the underlying patterns of chemical reactivity, enabling them to generalize to novel substrates. For instance, in the synthesis of this compound, which could involve N-methylation of 4-bromo-3-chloroaniline (B1265746), a data-driven model could predict the feasibility of various methylating agents and catalysts.

The prediction process often involves representing molecules as "fingerprints" or graphs that a machine learning algorithm can interpret. ifmo.ru By comparing the fingerprints of the reactants and products in a vast number of known reactions, the model can predict the most likely product for a new combination of starting materials. The accuracy of these predictions has been shown to be quite high, with some models achieving top-10 accuracies for individual species in the range of 80-90%. researchgate.net

A hypothetical data-driven prediction for a key synthetic step towards this compound might involve evaluating different halogenation strategies on a precursor molecule. The model could assess the regioselectivity of bromination on 3-chloro-N-methylaniline, predicting the likelihood of forming the desired 4-bromo isomer over other potential products.

Table 1: Hypothetical Data-Driven Prediction for the Bromination of 3-chloro-N-methylaniline

| Input Reactants | Predicted Major Product | Predicted Yield (%) | Confidence Score |

| 3-chloro-N-methylaniline, N-Bromosuccinimide | This compound | 85 | 0.92 |

| 3-chloro-N-methylaniline, Bromine | This compound | 78 | 0.88 |

| 3-chloro-N-methylaniline, Pyridinium tribromide | This compound | 82 | 0.90 |

This table is a hypothetical representation of predictions from a data-driven model and is for illustrative purposes only.

Beyond predicting the outcome, machine learning models can also optimize reaction conditions to maximize yield and minimize byproducts. beilstein-journals.org This is often achieved through Bayesian optimization or other algorithms that intelligently explore the reaction space, which includes parameters like temperature, solvent, catalyst, and reactant concentrations. ifmo.ru

For the synthesis of this compound, a machine learning-guided optimization might explore a wide range of catalysts and solvents for the N-methylation step. The model would use data from a limited number of initial experiments to build a response surface and then suggest the next set of experimental conditions that are most likely to improve the yield. This iterative process can significantly accelerate the discovery of optimal reaction conditions compared to traditional one-factor-at-a-time experimentation. beilstein-journals.org

Automated Platforms for Kinetic Data Acquisition and Analysis

The development of data-driven models for reaction prediction and optimization relies heavily on the availability of large, high-quality datasets. beilstein-journals.org Automated platforms for high-throughput experimentation (HTE) are crucial for generating this data efficiently. nih.govnih.gov These platforms integrate robotic liquid handlers, parallel reactors, and rapid analytical techniques to perform hundreds or even thousands of experiments in a short period. nih.gov

For a reaction such as the synthesis of this compound, an HTE platform could be used to screen a large library of catalysts, bases, and solvents in parallel. chemspeed.com Each reaction would be performed on a small scale, and the outcomes analyzed using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.

The kinetic data obtained from these high-throughput experiments are then used to train and validate machine learning models. For example, by measuring the reaction rate under different conditions, a detailed kinetic profile of the formation of this compound can be established. This information is invaluable for understanding the reaction mechanism and for scaling up the synthesis to an industrial scale.

Table 2: Illustrative High-Throughput Screening Data for the N-methylation of 4-bromo-3-chloroaniline

| Experiment | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | None | K2CO3 | DMF | 80 | 45 |

| 2 | CuI | K2CO3 | DMF | 80 | 75 |

| 3 | CuI | Cs2CO3 | DMF | 80 | 82 |

| 4 | CuI | Cs2CO3 | DMSO | 100 | 91 |

| 5 | Pd(OAc)2 | NaOtBu | Toluene | 100 | 68 |

This table represents a small subset of data that could be generated from a high-throughput screening experiment. The values are for illustrative purposes.

The integration of automated experimentation with data analysis and machine learning creates a closed-loop system for reaction development. beilstein-journals.org The results from one round of experiments are used to refine the predictive models, which in turn guide the design of the next round of experiments. This iterative approach, often referred to as a "self-driving lab," has the potential to dramatically accelerate the discovery and optimization of new chemical reactions and synthetic routes for molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. For a compound like this compound, a suite of NMR techniques would be indispensable for its unambiguous characterization.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are fundamental for determining the molecular structure. In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the N-methyl protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would provide the number of unique carbon environments and their chemical shifts, corroborating the structural assignment. However, specific, experimentally-derived ¹H and ¹³C NMR data for this compound are not present in published literature, preventing the creation of a definitive data table. For comparison, related compounds like 4-bromo-N,2-dimethylaniline and 4-chloro-N-methylaniline have been characterized, but their spectral data cannot be directly extrapolated to the target compound. rsc.orgchemicalbook.com

Real-time Reaction Monitoring by Benchtop and High-Field NMR

The study of reaction kinetics and mechanisms has been significantly advanced by real-time NMR monitoring, which allows for the direct observation of reactant consumption and product formation. This can be performed using both high-field and more accessible benchtop NMR spectrometers. researchgate.net

Monitoring the synthesis of this compound, for instance, through the N-alkylation of 4-bromo-3-chloroaniline, could provide valuable kinetic data. mdpi.com By tracking the signal intensities of reactant and product peaks over time, reaction rates and orders can be determined non-invasively. rsc.org Studies on the N-alkylation of other aniline derivatives have successfully used this method to elucidate reaction kinetics. nih.gov However, no such kinetic studies have been specifically reported for this compound.

A key advantage of real-time NMR is its potential to detect and structurally characterize short-lived transient intermediates that are crucial to understanding a reaction's mechanism. While techniques like paramagnetic NMR have been employed to identify transient species in complex biological and chemical systems, their application to the synthesis of this compound has not been documented. rsc.org

Hyperpolarization techniques, such as Signal Amplification By Reversible Exchange (SABRE), can dramatically increase NMR signal sensitivity, sometimes by several orders of magnitude. This enhancement is particularly useful for studying low-concentration species or monitoring reactions in real-time with high fidelity. While these methods are powerful for investigating reaction mechanisms involving a range of nitrogen-containing compounds, there is no evidence in the scientific literature of their use in the study of this compound.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are essential for establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to assign adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, definitively linking each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the entire carbon skeleton and confirming the positions of substituents relative to all protons.

While the application of these 2D techniques is standard practice for the characterization of novel compounds, including various substituted anilines, specific COSY, HSQC, or HMBC datasets for this compound are not available in the public domain. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. By analyzing the spectra of analogous compounds, such as 4-bromo-3-methylaniline, 4-chloro-N-methylaniline, and other substituted anilines, the vibrational modes of this compound can be predicted.

The N-H stretching vibration of the secondary amine group is typically observed in the region of 3300-3500 cm⁻¹. For instance, in a related compound, 4-chloro-N-methylaniline, the N-H stretching mode is identified in this range. nih.gov The C-H stretching vibrations of the aromatic ring and the methyl group are expected to appear between 3000 and 3100 cm⁻¹ and 2850 and 3000 cm⁻¹, respectively.

The C=C stretching vibrations within the benzene ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern on the aromatic ring influences the exact position and intensity of these bands. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

The vibrations involving the halogen substituents are found at lower wavenumbers. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region, while the C-Br stretching vibration is observed at even lower frequencies, generally between 500 and 600 cm⁻¹. For example, in the multistep synthesis of 4-bromo-2-chloroaniline, a related compound, characteristic peaks for C-Cl and C-Br bonds were observed in the IR spectrum. researchgate.net

A summary of expected and observed vibrational frequencies for this compound and related compounds is presented in the table below.

| Vibrational Mode | Expected Range (cm⁻¹) | Observed Frequency in Related Compounds (cm⁻¹) | Related Compound |

| N-H Stretch | 3300-3500 | ~3400 | 4-chloro-N-methylaniline nih.gov |

| Aromatic C-H Stretch | 3000-3100 | 3050-3100 | 4-bromo-3-methylaniline chemicalbook.com |

| Aliphatic C-H Stretch | 2850-3000 | 2850-2970 | 4-chloro-N-methylaniline nih.gov |

| C=C Aromatic Stretch | 1400-1600 | 1450-1600 | 4-bromo-3-methylaniline chemicalbook.com |

| C-N Stretch | 1250-1350 | ~1300 | 4-chloro-N-methylaniline nih.gov |

| C-Cl Stretch | 600-800 | 661-662 | 4-bromo-2-chloroaniline researchgate.net |

| C-Br Stretch | 500-600 | 541-566 | 4-bromo-2-chloroaniline researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

In the synthesis of this compound, mass spectrometry would be instrumental in confirming the identity of the desired product and identifying any potential byproducts. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound. Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive M, M+2, and M+4 pattern for the molecular ion cluster.

Predicted mass spectrometry data for the closely related compound 4-bromo-3-chloro-2-methylaniline (B1277023) shows a monoisotopic mass of 218.94504 Da. uni.lunih.gov The fragmentation pattern would likely involve the loss of the methyl group (M-15), followed by the loss of halogens or other fragmentation pathways characteristic of substituted anilines.

| Ion | Predicted m/z |

| [M+H]⁺ | 219.95232 |

| [M+Na]⁺ | 241.93426 |

| [M-H]⁻ | 217.93776 |

| [M]⁺ | 218.94449 |

Predicted data for 4-bromo-3-chloro-2-methylaniline uni.lu

Differential Electrochemical Mass Spectrometry (DEMS) is a specialized technique that combines electrochemistry with mass spectrometry to detect volatile products generated at an electrode surface in real-time. While no specific DEMS studies on this compound have been reported, this technique could be applied to investigate its electrochemical behavior, such as its oxidation or reduction pathways. For instance, the electrochemical degradation of halogenated anilines could be monitored by detecting volatile fragments, providing insights into the reaction mechanism.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring.

The electronic transitions in aniline and its derivatives are typically π → π* transitions of the benzene ring, which are influenced by the substituents. The amino group acts as an auxochrome, causing a red shift (bathochromic shift) of the absorption bands compared to benzene. The presence of halogen atoms can also influence the position and intensity of the absorption maxima.

For the related compound 4-bromo-4'-chloro benzylidene aniline, the UV-vis-NIR spectrum was used to determine its optical transmission range. researchgate.netnih.gov Similarly, the UV-Vis spectrum of this compound would provide valuable information about its electronic structure and could be used for quantitative analysis. The spectrum of 3-chloro-4-methylaniline (B146341), another related compound, is available in the Sadtler Research Laboratories Spectral Collection (UV: 4325), providing a reference for the expected absorption maxima. nih.gov

Monitoring Reaction Progress and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy would be a primary tool for monitoring reactions involving this compound and for studying its electronic transitions. The chromophoric nature of the substituted benzene ring would produce characteristic absorption bands in the UV-Vis spectrum. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the electronic structure of the molecule.

Future research would be expected to produce data similar to the hypothetical table below, illustrating how spectral data could be used to monitor the progress of a reaction, such as an N-alkylation or a coupling reaction.

Hypothetical UV-Vis Spectral Data for a Reaction Involving this compound

| Reaction Time (minutes) | λmax (nm) | Absorbance at λmax |

|---|---|---|

| 0 | 295 | 1.2 |

| 30 | 310 | 0.8 |

| 60 | 310 | 0.5 |

| 120 | 310 | 0.2 |

This table is illustrative and not based on experimental results.

Analysis of the electronic transitions, such as π→π* and n→π* transitions, would provide information on the effects of the bromo, chloro, and N-methyl substituents on the aromatic system's electron distribution.

Spectroelectrochemical Studies for Redox Behavior

Spectroelectrochemistry, a technique that combines spectroscopy with electrochemistry, would be essential for understanding the redox behavior of this compound. By applying a potential to a solution of the compound and simultaneously recording its spectra, one could observe the formation of radical cations or other oxidized species. This would allow for the determination of the compound's oxidation potential and the characterization of its electrochemically generated intermediates. Such studies are crucial for applications in materials science and electro-organic synthesis.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material.

Determination of Solid-State Molecular Structures and Conformations

A single-crystal X-ray diffraction study of this compound would reveal its exact molecular geometry, including bond lengths, bond angles, and the conformation of the N-methyl group relative to the aromatic ring. This empirical data is invaluable for validating theoretical models and understanding the steric and electronic effects of the substituents.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 4.567 |

| c (Å) | 18.789 |

| β (°) | 95.45 |

| Volume (ų) | 862.1 |

This table is illustrative and not based on experimental results.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The crystal structure would also illuminate the network of intermolecular interactions that govern the packing of molecules in the solid state. Given the presence of bromine, chlorine, and an N-H group (if protonated) or a nitrogen lone pair, interactions such as halogen bonding (C-Br···X or C-Cl···X) and hydrogen bonding (N-H···Y) would be of particular interest. The analysis of these non-covalent forces is critical for crystal engineering and predicting the physical properties of the material.

Conclusion

Direct Halogenation Protocols for Substituted Anilines

Direct halogenation of the aniline (B41778) ring is a fundamental transformation, but one that presents challenges in controlling regioselectivity due to the strong activating nature of the amino group.

Electrophilic Aromatic Substitution with Regioselectivity Considerations

The amino group in aniline is a powerful electron-donating group, which strongly activates the aromatic ring towards electrophilic substitution. byjus.com This activation directs incoming electrophiles, such as halogens, to the ortho and para positions. byjus.com Consequently, direct halogenation of aniline with reagents like bromine water typically leads to the formation of 2,4,6-tribromoaniline (B120722) as a white precipitate at room temperature. byjus.comyoutube.com Achieving selective mono-halogenation at a specific position, especially in the presence of other substituents, requires careful control over the reaction conditions and the choice of halogenating agent. For instance, to obtain a specific isomer like this compound, direct halogenation of 3-chloro-N-methylaniline would likely result in a mixture of products due to the directing effects of both the chloro and N-methylamino groups, making regiocontrol a significant challenge.

Stoichiometry-Controlled Halogenation using N-Halosuccinimides

A more controlled approach to the halogenation of anilines involves the use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS). beilstein-journals.orgnih.gov By carefully controlling the stoichiometry of the NXS reagent, it is possible to achieve mono-, di-, or tri-halogenation of anilines and phenols with good to excellent yields. beilstein-journals.org This method offers a chemoselective and often highly regioselective pathway for introducing halogens onto the aromatic ring. beilstein-journals.org For example, using one equivalent of NBS with an aniline derivative that has open ortho and para positions can lead to exclusive para-substitution. beilstein-journals.org This stoichiometric control provides a significant advantage over methods that use elemental halogens, which can be less selective. beilstein-journals.org

A sustainable mechanochemical approach using an electrical mortar and pestle with PEG-400 as a grinding auxiliary has been developed for the halogenation of anilines with NXS. beilstein-journals.org This method allows for rapid reactions, often within 10-15 minutes, and provides a facile route to halogenated anilines. beilstein-journals.org The presumed mechanism involves the polarization of the N-X bond in the N-halosuccinimide by PEG-400, which facilitates the formation of a halonium ion (X+). This electrophile is then attacked by the electron-rich aniline ring, typically at the para position, to yield the halogenated product. beilstein-journals.org

Impact of Reaction Conditions on Regioselectivity

The regioselectivity of aniline halogenation is highly dependent on various reaction conditions, including the solvent, temperature, and the presence of catalysts or additives. scispace.comnih.gov For instance, the use of ionic liquids as solvents for the halogenation of unprotected anilines with copper(II) halides has been shown to favor para-substitution with high yields under mild conditions. researchgate.netnih.gov This method avoids the need for protecting groups and hazardous reagents like gaseous HCl or oxygen. researchgate.net The enhanced regioselectivity in ionic liquids is attributed to the efficient dissolution and mixing of the reactants, allowing the reaction to proceed optimally. nih.gov

Temperature also plays a crucial role. Low temperatures, such as -78 °C, are often employed in reactions to enhance selectivity by slowing down the reaction rate and allowing for better kinetic control. scispace.comnih.gov The choice of halogenating agent and any accompanying catalyst or ligand can also dramatically influence the outcome. For example, Pd-catalyzed meta-C–H chlorination of anilines has been achieved using a specific pyridone-based ligand, demonstrating that the reaction can be directed to a typically less reactive position. nih.gov

Synthesis via N,N-Dialkylaniline N-Oxides

An alternative and highly regioselective method for the synthesis of halogenated anilines involves the use of N,N-dialkylaniline N-oxides as intermediates. This strategy leverages the unique reactivity of the N-oxide functionality to direct halogenation.

Selective Halogenation through Treatment with Thionyl Halides

A powerful method for the regioselective halogenation of anilines involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides, followed by treatment with thionyl halides (SOX2). scispace.comnih.govacs.org This approach offers a distinct advantage in controlling the position of halogenation. Specifically, treatment of N,N-dialkylaniline N-oxides with thionyl bromide (SOBr2) results in highly selective para-bromination, while treatment with thionyl chloride (SOCl2) predominantly yields the ortho-chlorinated product. scispace.comacs.org

For example, reacting an N,N-dialkylaniline N-oxide with thionyl bromide in a solvent like dichloromethane (B109758) at low temperatures (e.g., -78 °C) leads to the formation of the corresponding 4-bromo-N,N-dialkylaniline in good yield. scispace.comnih.gov This method has been successfully applied to a diverse range of substituted N,N-dialkylaniline N-oxides, affording the para-bromo products with high selectivity. nih.govacs.org Similarly, using thionyl chloride under optimized conditions provides a route to 2-chloro-N,N-dialkylanilines. nih.govacs.org This complementary regioselectivity makes the N-oxide strategy a versatile tool for synthesizing specifically halogenated anilines.

| Reagent | Major Product | Selectivity | Yield |

|---|---|---|---|

| Thionyl bromide (SOBr₂) | 4-Bromo-N,N-dimethylaniline | Exclusively para | Up to 69% |

| Thionyl chloride (SOCl₂) | 2-Chloro-N,N-dimethylaniline | 3.6–6.6:1 (ortho/para) | Up to 65% |

Mechanistic Pathways of N–O Bond Excision in N-Oxide Chemistry

The mechanism of halogenation using N,N-dialkylaniline N-oxides and thionyl halides involves the crucial step of N–O bond excision. nih.govacs.org While the exact mechanistic details are still under investigation, it is believed that the reaction proceeds through the formation of a reactive intermediate upon the addition of the thionyl halide to the N-oxide. acs.org This is followed by the transfer of a halogen atom to the aromatic ring and the expulsion of sulfur dioxide. acs.org

The mechanistic pathways for such group-transfer events are thought to involve either a nih.govnih.gov-sigmatropic rearrangement, where the N–O bond is cleaved as the C–X bond is formed, or a stepwise process. acs.org The stepwise pathway could involve the homolytic cleavage of the N–O bond, followed by a radical recombination to form the C–X bond. acs.org The inherent weakness of the N-O bond in the aniline N-oxide is a key factor that enables these transformations. scispace.comnih.govnih.gov This reactivity allows for the controlled and regioselective halogenation of the aromatic system without the need for external activation of the halogen source or the use of Lewis acids. nih.govacs.org

Metal-Catalyzed Amination of Aryl Halides

The formation of a carbon-nitrogen (C–N) bond is a fundamental transformation in the synthesis of aniline derivatives. Metal-catalyzed cross-coupling reactions have become indispensable tools for forging this bond, offering reliable and versatile routes from readily available aryl halides and amines.

Buchwald-Hartwig Coupling Applications for Aryl Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a mild and general method for C–N bond formation. wikipedia.org This palladium-catalyzed reaction couples aryl halides or pseudohalides with primary or secondary amines. wikipedia.org The reaction's utility stems from its broad substrate scope and high functional group tolerance, overcoming the limitations of older methods like nucleophilic aromatic substitution. wikipedia.org

The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orgpearson.com The success of the reaction is highly dependent on the choice of ligand, base, and solvent.

Several generations of phosphine-based ligands have been developed to enhance the reaction's efficiency and scope. youtube.com Bulky, electron-rich ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos), are particularly effective as they stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination. youtube.com Bidentate phosphine (B1218219) ligands like BINAP and DPPF were instrumental in extending the reaction to include primary amines. wikipedia.org

Table 1: Key Components in Buchwald-Hartwig Amination

| Component | Role | Common Examples |

|---|---|---|

| Catalyst | Facilitates the C–N bond formation | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the catalyst and promotes reaction steps | XPhos, SPhos, BINAP, DPPF |

| Base | Activates the amine for nucleophilic attack | NaOt-Bu, KOt-Bu, Cs₂CO₃ |

| Substrate | Aryl source for the new C–N bond | Aryl chlorides, bromides, iodides, triflates |

| Nucleophile | Amine source for the new C–N bond | Primary and secondary amines |

This table summarizes the essential components and their functions in a typical Buchwald-Hartwig amination reaction, highlighting common reagents used.

Ullmann Reaction Approaches for C–N Bond Formation

The Ullmann reaction, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes copper to facilitate the formation of C–N bonds from aryl halides. nih.gov The traditional Ullmann condensation typically requires harsh reaction conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper, and is often limited to electron-deficient aryl halides. nih.govwikipedia.org

Despite these historical limitations, modern advancements have revived interest in Ullmann-type reactions. The development of soluble copper catalysts supported by ligands like diamines, prolinamides, and acylhydrazines has led to milder reaction conditions and a broader substrate scope. nih.govlibretexts.org These reactions can now be performed at lower temperatures and are more tolerant of various functional groups. nih.gov The mechanism is thought to involve the formation of an organocopper intermediate, which then undergoes nucleophilic aromatic substitution with the amine. wikipedia.org While palladium-based methods like the Buchwald-Hartwig amination are often preferred for their milder conditions and broader applicability, the lower cost of copper makes the Ullmann reaction an attractive alternative, particularly in industrial settings. nih.gov

Table 2: Comparison of Buchwald-Hartwig and Ullmann Aminations

| Feature | Buchwald-Hartwig Amination | Ullmann Reaction |

|---|---|---|

| Catalyst | Palladium | Copper |

| Conditions | Generally mild | Traditionally harsh, modern variants are milder |

| Substrate Scope | Very broad (Aryl-Cl, Br, I, OTf) | Traditionally limited, improved with new ligands |

| Ligands | Bulky, electron-rich phosphines | Diamines, amino acids, phenanthrolines |

| Cost | Higher (Palladium) | Lower (Copper) |

This interactive table provides a comparative overview of the two key metal-catalyzed amination reactions, helping to distinguish their primary characteristics and applications.

Novel Approaches for Multi-Substituted Aniline Synthesis

Beyond traditional cross-coupling, innovative strategies for constructing the aniline ring itself have emerged. These methods build the aromatic core from acyclic precursors, offering unique regiochemical control and access to substitution patterns that are difficult to achieve through functionalization of a pre-existing aniline ring.

Molybdenum-Catalyzed Intermolecular Reactions of Ynones with Allylic Amines

A novel and efficient approach for synthesizing 2,4-di- and 2,4,6-trisubstituted anilines utilizes a simple molybdenum(VI) catalyst. bohrium.comnih.gov This method involves the intermolecular reaction of readily available ynones and allylic amines. bohrium.comnih.gov The reaction proceeds in good to excellent yields and demonstrates significant potential for creating diverse and complex aniline structures that may be challenging to access otherwise. bohrium.com Mechanistic studies suggest the reaction proceeds through a sophisticated cascade involving an aza-Michael addition, a beilstein-journals.orgbeilstein-journals.org-proton shift, cyclization, dehydration, a 6π-electrocyclization, and finally, aromatization to form the substituted aniline product. bohrium.comnih.gov This strategy provides a modular and robust pathway to valuable multi-substituted anilines. bohrium.com

Imine Condensation–Isoaromatization Pathways

An alternative, catalyst-free method has been developed for the synthesis of 2-benzyl-N-substituted anilines. beilstein-journals.orgnih.gov This approach involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary aliphatic amines. beilstein-journals.orgnih.gov The reaction proceeds smoothly through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgbohrium.com The process is operationally simple and occurs under mild conditions, affording a range of useful aniline derivatives in moderate to high yields. beilstein-journals.org The proposed mechanism involves the formation of an imine, followed by an isoaromatization step driven by imine–enamine tautomerization and a double bond shift to yield the stable aniline product. beilstein-journals.org

Benzannulation and N-Annulation Strategies

Benzannulation strategies construct the aniline's benzene (B151609) ring from acyclic precursors. One such method involves the reaction of β-ketoenamines with an in-situ generated methyl(methylene)sulfonium ion. N-alkylated enamines undergo benzannulation to produce substituted anilines. Another powerful technique is the palladium-catalyzed cross-benzannulation of aminoenynes with diynes, which yields polysubstituted anilines with high regioselectivity under mild conditions. nih.gov These annulation methods offer a powerful alternative for synthesizing highly substituted anilines by building the aromatic ring system from the ground up. nih.gov

Synthesis of Advanced Intermediates and Precursors to this compound

The synthesis of this compound typically proceeds through the formation of a crucial intermediate, 4-bromo-3-chloroaniline (B1265746). This precursor is subsequently methylated to yield the final product. The methodologies for preparing these intermediates often involve the halogenation of aniline derivatives and the reduction of nitro compounds.

A common starting point for synthesizing the 3-chloro-4-substituted aniline core is the chlorination of p-nitrotoluene, followed by catalytic hydrogenation. google.com The resulting 3-chloro-4-methylaniline (B146341) provides a model for establishing the desired substitution pattern on the benzene ring. google.comnih.gov A method for its synthesis involves the chlorination of paranitrotoluene, followed by washing, refining, and reduction using hydrogen gas with a catalyst. google.com The liquid-phase catalytic hydrogenation of 2-chloro-4-nitrotoluene (B140621) is a key industrial process for producing 3-chloro-4-methylaniline. google.com

Another critical precursor is 4-bromoaniline (B143363). Its synthesis can be achieved through various methods, including the N-TBS (tert-butylsilyl) protection of aniline, which allows for subsequent manipulations. chemicalbook.com The selective bromination of anilines at the para position can be challenging, often producing dibromo byproducts. google.com However, processes using specific brominating agents in suitable solvents have been developed to improve yield and purity. google.com For instance, the use of cupric bromide in tetrahydrofuran (B95107) (THF) has been shown to be effective for the para-bromination of unprotected anilines. google.com

Once the appropriately substituted aniline is obtained, such as 4-bromo-3-chloroaniline, the final step is N-methylation. General methods for the N-alkylation and N-methylation of anilines often utilize alcohols in the presence of transition-metal catalysts, such as those based on iridium or ruthenium. nih.gov These methods offer a direct route for methylating the amino group. nih.gov

Detailed research has focused on optimizing these synthetic steps to improve efficiency and selectivity.

Synthesis of Halogenated Aniline Precursors

The preparation of halogenated anilines, such as 3-chloro-4-methylaniline and various bromoanilines, serves as a foundational step. The reduction of the corresponding nitroaromatics is a common and effective strategy.

A general procedure for the reduction of nitro compounds involves using iron powder in the presence of an acid, followed by neutralization to isolate the desired amine. chemicalbook.com For example, 2-chloro-4-nitrotoluene can be reduced to 3-chloro-4-methylaniline in high yield. chemicalbook.com

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

| 2-chloro-4-nitrotoluene | 3-Chloro-4-methylaniline | 1. Fe, 2N HCl, HFIP, rt, 30 min; 2. Sat. NaHCO3 | 83% | chemicalbook.com |

| 3-methylaniline | 4-Bromo-3-methylaniline | o-xylylene (B1219910) bis(triethylammonium tribromide), acetonitrile (B52724), 20°C, 5 min | 95% | chemicalbook.com |

| 3-monomethylaniline | 4-bromo-3-monomethylaniline | CuBr2, THF | 95% | google.com |

| 3-fluoroaniline | 4-bromo-3-fluoroaniline | CuBr2, THF | 90% | google.com |

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex analogues, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are employed. These reactions are valuable for creating carbon-carbon bonds. For instance, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, synthesized from 4-bromo-2-methylaniline, can undergo Suzuki coupling with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄. nih.govresearchgate.net This demonstrates a method for further functionalizing bromo-substituted aniline precursors. nih.gov

| Precursor | Coupling Partner | Product | Catalyst/Base | Yield | Reference |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorobenzene boronic acid | Monosubstituted product | Pd(PPh₃)₄/K₃PO₄ | 33-40% | nih.govresearchgate.net |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-chlorobenzene boronic acid | Monosubstituted product | Pd(PPh₃)₄/K₃PO₄ | 33-40% | nih.gov |

This highlights the versatility of bromo-substituted anilines as intermediates that can be further elaborated through modern cross-coupling chemistry to generate a diverse range of advanced structures.

Nickel-Catalyzed Cross-Coupling Reactions

Photoelectrochemical Nickel-Catalyzed Cross-Coupling

The convergence of electrochemistry and photochemistry with nickel catalysis has given rise to innovative strategies for cross-coupling reactions, offering mild conditions and unique reactivity. acs.orgchemrxiv.org This synergistic approach, termed photoelectrochemistry, can enhance the efficiency of nickel-catalyzed reactions compared to purely electrochemical or photochemical methods. acs.org In the context of derivatives of this compound, this technology presents a promising avenue for forming new carbon-carbon and carbon-heteroatom bonds.

A general mechanism for a photoelectrochemical nickel-catalyzed cross-coupling involves the generation of key nickel catalytic species through a combination of light and electrical potential. acs.orgresearchgate.net For instance, in C-O cross-couplings, a proposed cycle begins with the generation of a Ni(I) species from a Ni(II) precatalyst via cathodic reduction. This Ni(I) species can then undergo oxidative addition with an aryl halide, such as a derivative of this compound, to form a Ni(III) intermediate. chemrxiv.org Alternatively, in C-N couplings, a photoanode can be used to activate an amine substrate into a reactive amine radical, which then adds to the nickel catalyst, bypassing a traditionally slow nucleophilic attack step. researchgate.net

The photochemical aspect of this dual catalysis often plays a crucial role in regenerating the active catalyst. acs.org For example, a Ni(II) intermediate, formed after an electrochemical step, might be photoexcited. This excited state can then lead to the regeneration of a low-valent nickel species, such as Ni(I) or Ni(0), which drives the catalytic cycle forward by reacting with another molecule of the aryl halide substrate. acs.orgyoutube.com This photo-assisted regeneration can improve catalytic efficiency and prevent the accumulation of off-cycle species. acs.org

The reaction conditions for these transformations are notably mild, often proceeding at room temperature and under low applied potential, which enhances functional group tolerance. acs.orgresearchgate.net

Table 1: Key Features of Photoelectrochemical Nickel-Catalyzed Cross-Coupling

| Feature | Description | Reference |

| Synergistic Catalysis | Combines electrochemistry and photochemistry to drive the nickel catalytic cycle. | acs.orgchemrxiv.org |

| Active Species Generation | Low-valent nickel species (e.g., Ni(I), Ni(0)) are generated via electrochemical reduction and regenerated through photochemical excitation. | acs.orgresearchgate.net |

| Reaction Pathway | Can involve oxidative addition of the aryl halide to the nickel center, followed by radical addition or ligand exchange, and concluding with reductive elimination. | chemrxiv.orgresearchgate.net |

| Mild Conditions | Reactions are often conducted at ambient temperature and with low electrical current/potential. | acs.org |

| Enhanced Efficiency | The dual approach can be more efficient than purely electrochemical or photochemical methods by facilitating catalyst turnover. | acs.org |

General Mechanistic Principles of Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, proceeding through a well-established catalytic cycle. acs.orgnih.gov This cycle fundamentally consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. pearson.comunirioja.es

Oxidative Addition Pathways and Rate-Determining Steps

The catalytic cycle is initiated by the oxidative addition of an organohalide, such as this compound, to a low-valent metal center, typically Ni(0) or Pd(0). nih.govunirioja.es In this step, the metal inserts itself into the carbon-halogen bond (C-X), leading to a formal oxidation of the metal by two units (e.g., Ni(0) to Ni(II)). acs.org The metal center donates two electrons to the C-X bond, cleaving it and forming two new bonds: a metal-carbon bond and a metal-halide bond.

For aryl halides, the oxidative addition step is often the rate-determining step of the entire catalytic cycle. youtube.com The reactivity of the C-X bond is crucial, with the bond strength typically following the trend C-I < C-Br < C-Cl. This means that the C-Br bond of this compound would be expected to undergo oxidative addition more readily than the C-Cl bond, offering a handle for selective functionalization. The reaction can proceed through different pathways, including a concerted mechanism, an SN2-type pathway, or radical mechanisms, particularly with nickel catalysts. nih.gov

Transmetalation and Reductive Elimination Stages

Following oxidative addition, the transmetalation step occurs. acs.orgpearson.com In this stage, an organometallic nucleophile (e.g., an organoboron, organozinc, or organotin reagent) transfers its organic group to the metal center, displacing the halide. acs.orgnih.gov This forms a diorganometal complex, bringing the two coupling partners together on the same metal atom. youtube.com The efficiency of transmetalation depends on several factors, including the nature of the organometallic reagent and the ligands on the metal catalyst. nih.gov

The final step of the catalytic cycle is reductive elimination . acs.orgunirioja.es The two organic groups bound to the metal center couple to form a new carbon-carbon or carbon-heteroatom bond, releasing the final product. nih.gov Simultaneously, the metal is reduced back to its original low-valent state (e.g., Ni(II) to Ni(0)), thus regenerating the active catalyst and allowing the cycle to begin anew. acs.org For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation to each other on the metal's coordination sphere. youtube.com

Table 2: The Three Key Stages of a Cross-Coupling Catalytic Cycle

| Stage | Description | Change in Metal Oxidation State |

| Oxidative Addition | The metal catalyst inserts into the carbon-halide bond of the electrophile. | Increases (e.g., 0 → +2) |

| Transmetalation | The organic group from a nucleophilic reagent is transferred to the metal catalyst. | No change |

| Reductive Elimination | The two organic groups on the metal couple and are expelled as the final product, regenerating the catalyst. | Decreases (e.g., +2 → 0) |

Role of Monoligand Catalytic Species

The ligands bound to the metal center play a critical role in dictating the catalyst's reactivity and stability. princeton.edu While bidentate ligands are common, there is growing evidence for the importance of monoligand catalytic species , particularly in nickel and palladium catalysis. youtube.comnih.gov Catalytic systems employing bulky, electron-rich monodentate phosphine ligands are often highly effective, especially for activating less reactive electrophiles like aryl chlorides. nih.gov

The enhanced reactivity is attributed to the formation of unsaturated and highly reactive monoligated metal species, such as [Ni(L)] or [Pd(L)]. nih.gov These 14-electron complexes are coordinatively unsaturated, which facilitates the oxidative addition step with the organohalide. princeton.edunih.gov The use of a single, sterically demanding ligand can prevent the formation of inactive or less reactive bis-ligated species and promote the desired catalytic turnover. princeton.edu The choice of a specific monodentate ligand can therefore be crucial for optimizing a cross-coupling reaction, influencing the rates of oxidative addition and reductive elimination. youtube.comprinceton.edu

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Aromatic rings, typically electron-rich and thus nucleophilic, are generally resistant to attack by nucleophiles. wikipedia.org However, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, primarily when the aromatic ring is rendered electron-poor by the presence of strong electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com This reaction provides a pathway to substitute a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org

The SNAr mechanism is a two-step process:

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. libretexts.orgpressbooks.pub This is typically the rate-determining step. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . libretexts.orgmasterorganicchemistry.com

Elimination of the Leaving Group: In the second, faster step, the leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. pressbooks.pub

For the SNAr mechanism to be effective, the negative charge of the Meisenheimer complex must be stabilized. masterorganicchemistry.com This stabilization is achieved by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com An EWG in these positions can delocalize the negative charge of the carbanion through resonance, lowering the activation energy of the first step. pressbooks.pub An EWG in the meta position offers much less stabilization, as it cannot participate in resonance delocalization of the charge from the site of attack. masterorganicchemistry.com

In the case of this compound, the N-methylamino group is an electron-donating group, which would deactivate the ring towards SNAr. However, the chloro and bromo substituents are weakly deactivating. The reactivity in an SNAr reaction would be low unless a strong nucleophile is used or if the reaction is directed by other means, such as through complexation with a metal. rsc.org

Table 3: Factors Influencing SNAr Reactivity

| Factor | Influence on Reaction Rate | Rationale |

| Electron-Withdrawing Groups (EWGs) | Increases rate, especially when ortho or para to the leaving group. | Stabilizes the negatively charged Meisenheimer complex through resonance. |

| Electron-Donating Groups (EDGs) | Decreases rate. | Destabilizes the Meisenheimer complex by increasing electron density on the ring. |

| Leaving Group Ability | Rate often follows F > Cl > Br > I. | The first step (nucleophilic attack) is rate-determining, not the C-X bond cleavage. More electronegative halogens activate the ring more strongly towards attack. |

| Nucleophile Strength | Stronger nucleophiles generally increase the reaction rate. | A more potent nucleophile will attack the electron-deficient ring more readily. |

Electrophilic Substitution at the Aromatic Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome determined by the directing effects of the existing substituents. The N-methylamino group (-NHCH3) is a strongly activating, ortho-, para-directing group. The chloro (-Cl) and bromo (-Br) substituents are deactivating but are also ortho-, para-directing.

In a typical EAS reaction, an electrophile attacks the electron-rich benzene ring, forming a positively charged carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org The positions available for substitution on the this compound ring are C2, C5, and C6.

The directing effects of the substituents are summarized below:

-NHCH3 (at C1): Directs to positions C2 and C6 (ortho).

-Cl (at C3): Directs to positions C2, C4 (already substituted), and C6 (ortho and para).

-Br (at C4): Directs to positions C3 (already substituted) and C5 (ortho).

Combining these effects, the most favored positions for electrophilic attack are C2 and C6, which are activated by the potent -NHCH3 group and also influenced by the directing effect of the C3-chloro group. Position C5 is less favored as it is only activated by the C4-bromo group and is subject to steric hindrance from the adjacent bromine atom. Common EAS reactions include halogenation, nitration, and sulfonation. lumenlearning.combyjus.com

| Substituent (Position) | Type | Directing Effect | Favored Positions |

|---|---|---|---|

| -NHCH3 (C1) | Activating | ortho, para | C2, C6 |

| -Cl (C3) | Deactivating | ortho, para | C2, C5 |

| -Br (C4) | Deactivating | ortho, para | C2, C6 |

Halogen Displacement and Exchange Reactions

Halogen displacement on an aromatic ring can occur via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway requires the presence of strong electron-withdrawing groups positioned ortho or para to the halogen leaving group to stabilize the intermediate Meisenheimer complex.

In this compound, the ring is activated by the electron-donating N-methylamino group, which is not conducive to a standard SNAr reaction where a nucleophile displaces a halide. Such reactions are more feasible on rings bearing potent electron-withdrawing groups like nitro functions. Therefore, displacement of the bromine or chlorine atoms on this compound by common nucleophiles under typical SNAr conditions is not expected to be a facile process. However, displacement reactions can be used to determine the relative reactivity of halogens, with the general trend being that chlorine can displace bromine and iodine. youtube.com

Oxidation and Reduction Processes

The nitrogen atom and the substituted aromatic ring in this compound are susceptible to oxidation under specific conditions, particularly electrochemical methods.

Electrochemical Oxidation of N-Methylaniline and Derivatives

The electrochemical oxidation of N-methylaniline and its derivatives generally proceeds through an initial one-electron transfer to form a radical cation. mdpi.com This reactive intermediate can then undergo a variety of subsequent reactions, including deprotonation, dimerization, or polymerization.

For an N-substituted aniline, the initial oxidation affords a radical cation which may then deprotonate to yield a radical species. This radical can then engage in further reactions, often leading to the formation of new carbon-nitrogen or carbon-carbon bonds. mdpi.com The specific pathway taken depends on the reaction conditions, such as the solvent, electrolyte, and the presence of any catalysts or bases. mdpi.com

The radical cations generated during the electrochemical oxidation of N-methylaniline derivatives can couple to form dimeric and, ultimately, polymeric structures. This process, known as electropolymerization, results in the formation of a conductive polymer film, such as poly(N-methylaniline), on the electrode surface.

The formation of these polymers involves the head-to-tail coupling of the monomer radical cations. The resulting polymer, a derivative of polyaniline, is redox-active and can be reversibly oxidized and reduced. This property leads to changes in its conductivity and color, making such materials interesting for applications in electronic devices and sensors. The specific substituents on the aniline ring, such as the bromo and chloro groups in this compound, would influence the polymerization process and the electrochemical and physical properties of the resulting polymer.

Elucidation of Electrochemical Degradation Pathways

The electrochemical oxidation of halogenated anilines is a subject of significant research, particularly in the context of environmental remediation. Studies on chloro- and bromoanilines reveal that the degradation process is complex. nih.gov The electrochemical oxidation of aniline derivatives can proceed via the formation of an amine radical cation as the initial intermediate. researchgate.netnih.govbeilstein-journals.org This highly reactive species can then undergo further reactions.

For halogenated anilines, the electro-oxidation process in aprotic solvents like acetonitrile involves the formation of dimers. nih.gov The initially formed radical cation can stabilize by ejecting a halide ion and protons. These ejected halide ions can be more easily oxidized than the parent aniline, leading to the formation of halogens that can then substitute both the original monomer and the newly formed dimer. nih.gov This results in a complex mixture of higher halogenated monomers and their corresponding dimers. nih.gov In aqueous solutions, the oxidation of anilines can lead to the formation of benzoquinone imines and ring-cleavage products. nih.gov The process often results in the formation of a passivating polymer film on the electrode surface, which can lead to electrode deactivation. mdpi.com

Selective Hydrogenation of Halogenated Nitroaromatic Precursors

The synthesis of haloanilines through the selective catalytic hydrogenation of the corresponding halogenated nitroaromatics is a critical transformation in industrial and academic settings. researchgate.netacs.org The primary challenge is to reduce the nitro group to an amine while preventing the cleavage of the carbon-halogen bonds (hydrodehalogenation). researchgate.net

The choice of catalyst and reaction conditions is paramount for achieving high chemoselectivity. Palladium (Pd) and Platinum (Pt) based catalysts are commonly employed. researchgate.netccspublishing.org.cn For instance, modifying Pd-based catalysts with both organic and inorganic ligands has been shown to enhance selectivity by modulating the structure of the catalyst's active sites. ccspublishing.org.cn The reaction pathway is believed to involve intermediates such as nitroso and hydroxylamine (B1172632) species. The introduction of promoters like vanadium can accelerate the conversion of the hydroxylamine intermediate to the final amine product, minimizing side reactions. ccspublishing.org.cn The move from traditional batch reactors to continuous flow systems has also been explored to improve productivity and safety for these types of hydrogenations. researchgate.netacs.org

Table 1: Catalyst Performance in Selective Hydrogenation of Halogenated Nitroaromatics This table provides representative data for the selective hydrogenation of various halogenated nitroaromatics, illustrating the high selectivity achievable with appropriate catalytic systems.

| Catalyst System | Substrate | Product | Selectivity |

| Pt-V/C | 1-Iodo-4-nitrobenzene | 4-Iodoaniline | >88% researchgate.net |

| Pd-based (modified) | Halogenated Nitroaromatics | Halogenated Anilines | High ccspublishing.org.cn |

| Au-based | o-Chloronitrobenzene | o-Chloroaniline | High researchgate.net |

Oxidative Amidation Reactions

Oxidative amidation provides a direct route to form amide bonds from amines and aldehydes, bypassing the need to pre-activate a carboxylic acid. Rhodium-catalyzed systems have been developed for the oxidative amidation of aldehydes with a wide range of amine and aniline nucleophiles. rsc.orgnih.gov The reaction can also be applied to allylic alcohols, which first isomerize to aldehydes in situ before undergoing oxidative amidation. rsc.orgnih.gov